molecular formula C14H14O5 B12554118 Dimethyl 2-(4-methylbenzoyl)but-2-enedioate CAS No. 167392-74-7

Dimethyl 2-(4-methylbenzoyl)but-2-enedioate

Cat. No.: B12554118
CAS No.: 167392-74-7
M. Wt: 262.26 g/mol
InChI Key: BUYUNKYKZRJDIH-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methylbenzoyl)but-2-enedioate is a chemical compound with the molecular formula C14H14O4 It is known for its unique structure, which includes a benzoyl group attached to a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(4-methylbenzoyl)but-2-enedioate typically involves the esterification of 2-(4-methylbenzoyl)but-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-methylbenzoyl)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: 2-(4-methylbenzoyl)but-2-enedioic acid.

    Reduction: Dimethyl 2-(4-methylbenzoyl)but-2-enediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(4-methylbenzoyl)but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-methylbenzoyl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its applications in organic synthesis and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-benzoylbut-2-enedioate
  • Dimethyl 2-(4-chlorobenzoyl)but-2-enedioate
  • Dimethyl 2-(4-nitrobenzoyl)but-2-enedioate

Uniqueness

Dimethyl 2-(4-methylbenzoyl)but-2-enedioate is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

167392-74-7

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

dimethyl 2-(4-methylbenzoyl)but-2-enedioate

InChI

InChI=1S/C14H14O5/c1-9-4-6-10(7-5-9)13(16)11(14(17)19-3)8-12(15)18-2/h4-8H,1-3H3

InChI Key

BUYUNKYKZRJDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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